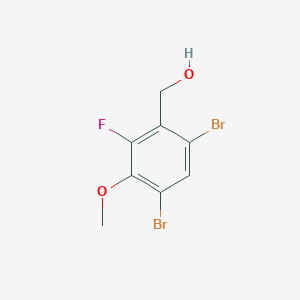

(4,6-Dibromo-2-fluoro-3-methoxyphenyl)methanol

CAS No.: 2432848-98-9

Cat. No.: VC11664442

Molecular Formula: C8H7Br2FO2

Molecular Weight: 313.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2432848-98-9 |

|---|---|

| Molecular Formula | C8H7Br2FO2 |

| Molecular Weight | 313.95 g/mol |

| IUPAC Name | (4,6-dibromo-2-fluoro-3-methoxyphenyl)methanol |

| Standard InChI | InChI=1S/C8H7Br2FO2/c1-13-8-6(10)2-5(9)4(3-12)7(8)11/h2,12H,3H2,1H3 |

| Standard InChI Key | DDWOLTIIPBPPFC-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C(=C1F)CO)Br)Br |

| Canonical SMILES | COC1=C(C=C(C(=C1F)CO)Br)Br |

Introduction

(4,6-Dibromo-2-fluoro-3-methoxyphenyl)methanol is a complex organic compound with a molecular formula of C₈H₇Br₂FO₂ and a molecular weight of approximately 313.9463 g/mol . This compound is characterized by its unique substitution pattern on the phenyl ring, featuring two bromine atoms, one fluorine atom, and a methoxy group. The presence of these halogens and the methoxy group significantly influences its chemical properties and reactivity.

Synthesis and Applications

The synthesis of (4,6-Dibromo-2-fluoro-3-methoxyphenyl)methanol typically involves multi-step organic reactions, including halogenation and methylation processes. This compound can be used as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical applications. Its unique halogenation pattern makes it a valuable precursor for further functionalization reactions.

Safety and Handling

Handling (4,6-Dibromo-2-fluoro-3-methoxyphenyl)methanol requires caution due to its potential toxicity and reactivity. Safety data sheets (SDS) recommend flushing eyes with water in case of exposure and avoiding inhalation of dust or fumes . The compound should be stored in a well-ventilated area, away from sources of ignition.

Research Findings and Future Directions

Research on (4,6-Dibromo-2-fluoro-3-methoxyphenyl)methanol is limited, but its unique structure suggests potential applications in organic synthesis and materials science. Future studies could explore its reactivity in various chemical environments and its utility as a building block for complex organic molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume